Ethyl 2-acetyl-3-(dimethylamino)acrylate Ethyl 2-acetyl-3-(dimethylamino)acrylate
Brand Name: Vulcanchem
CAS No.: 203186-58-7
VCID: VC21196811
InChI: InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
SMILES: CCOC(=O)C(=CN(C)C)C(=O)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.22 g/mol

Ethyl 2-acetyl-3-(dimethylamino)acrylate

CAS No.: 203186-58-7

Cat. No.: VC21196811

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-acetyl-3-(dimethylamino)acrylate - 203186-58-7

Specification

CAS No. 203186-58-7
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
Standard InChI InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
Standard InChI Key LQSOVGAUOHMPLK-SOFGYWHQSA-N
Isomeric SMILES CCOC(=O)/C(=C/N(C)C)/C(=O)C
SMILES CCOC(=O)C(=CN(C)C)C(=O)C
Canonical SMILES CCOC(=O)C(=CN(C)C)C(=O)C

Introduction

Chemical Structure and Identification

Ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. Its IUPAC name is ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate, highlighting its structural configuration with the E-isomer orientation. The compound features several functional groups including an ester group, a ketone (acetyl) group, and a dimethylamino group attached to an alkene carbon.

Molecular Identifiers

The compound is registered under multiple identification systems that facilitate its recognition in chemical databases and literature. Table 1 presents the various molecular identifiers associated with Ethyl 2-acetyl-3-(dimethylamino)acrylate.

Table 1: Molecular Identifiers of Ethyl 2-acetyl-3-(dimethylamino)acrylate

Identifier TypeValue
CAS Number203186-58-7 (also listed as 51145-57-4)
IUPAC Nameethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
InChIInChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
InChI KeyLQSOVGAUOHMPLK-SOFGYWHQSA-N
Canonical SMILESCCOC(=O)C(=CN(C)C)C(=O)C
Isomeric SMILESCCOC(=O)/C(=C/N(C)C)/C(=O)C

Structural Features

The molecular structure of Ethyl 2-acetyl-3-(dimethylamino)acrylate exhibits several notable features that contribute to its chemical behavior and reactivity. The compound contains a conjugated system that includes the acrylate double bond connected to both the ester group and the dimethylamino functionality. This conjugation plays a crucial role in its stability and reactivity patterns. The presence of both electron-withdrawing (acetyl and ester) and electron-donating (dimethylamino) groups creates a push-pull electronic effect across the molecule, enhancing its reactivity in various chemical transformations.

Physical Properties

The physical characteristics of Ethyl 2-acetyl-3-(dimethylamino)acrylate are essential for understanding its behavior in laboratory settings and industrial applications. The compound exists as a colorless to pale red liquid under standard conditions.

Thermodynamic Properties

Ethyl 2-acetyl-3-(dimethylamino)acrylate exhibits distinct thermodynamic properties that influence its handling and storage requirements. The compound has a boiling point of approximately 174-175°C and a melting point of -12°C. These thermal transition points are important considerations when designing synthetic procedures involving this compound.

Other Physical Characteristics

Additional physical properties of Ethyl 2-acetyl-3-(dimethylamino)acrylate have been experimentally determined through various analytical techniques. The compound has a density of 1.038 g/cm³ at 25°C, as measured via pycnometry or vibrational tube densitometry. Its vapor pressure is approximately 0.0273 mmHg at 25°C, calculated using the Antoine equation or measured via static method. These properties are critical for predicting the behavior of the compound during chemical processes and for designing appropriate safety measures for its handling.

Synthesis Methods

The production of Ethyl 2-acetyl-3-(dimethylamino)acrylate can be achieved through several synthetic routes, with the most common being a two-step process that involves specific reagents and reaction conditions.

Conventional Two-Step Synthesis

The primary synthesis method for Ethyl 2-acetyl-3-(dimethylamino)acrylate involves a two-step process:

Step 1: Reaction with Dimethylformamide - 2-Acetyl ethyl acrylate is reacted with dimethylformamide to produce ethyl 2-acetyl-3-(dimethylamino)propionate. This step introduces the dimethylamino functionality to the molecular structure.

Step 2: Condensation Reaction - The intermediate product from step 1 is then subjected to a condensation reaction catalyzed by an alkali agent. This step results in the formation of the final product, Ethyl 2-acetyl-3-(dimethylamino)acrylate, with the establishment of the characteristic alkene bond.

Alternative Synthesis Route

An alternative multi-step synthetic approach for Ethyl 2-acetyl-3-(dimethylamino)acrylate starts from ethyl 2-cyanoacetate. This route involves forming an intermediate compound, ethyl 2-cyano-3-(dimethylamino)acrylate, without isolation. The final step employs cyclization with hydrazine derivatives, such as 2-hydrazinopyridine, under reflux conditions in ethanol, catalyzed by camphor sulfonic acid. This alternative route may be preferred in certain contexts, particularly when specific molecular modifications are desired.

Chemical Reactivity

Ethyl 2-acetyl-3-(dimethylamino)acrylate demonstrates diverse chemical reactivity patterns, making it a valuable intermediate in organic synthesis. Its reactivity is largely determined by the presence of multiple functional groups and the conjugated system within its structure.

Major Reaction Types

The compound participates in several types of chemical reactions, including:

Esterification Reactions: Ethyl 2-acetyl-3-(dimethylamino)acrylate can undergo esterification reactions, leading to the formation of various ester derivatives. These reactions typically involve the modification of the ethyl ester group.

Michael Addition Reactions: As an α,β-unsaturated carbonyl compound, Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as an excellent Michael acceptor in nucleophilic addition reactions. These reactions provide routes to functionalized derivatives with applications in diverse fields.

Oxidation and Reduction Reactions: The compound can be subjected to oxidation and reduction processes under specific conditions, although detailed information on these transformations is more limited. These reactions typically target the carbonyl groups or the alkene bond in the molecular structure.

Reaction Conditions and Reagents

The chemical transformations involving Ethyl 2-acetyl-3-(dimethylamino)acrylate often require specific reagents and conditions. Common reagents used in reactions with this compound include dimethylformamide and alkali catalysts. The specific products formed in these reactions are highly dependent on the reaction conditions, including temperature, pressure, solvent system, and catalyst type.

Applications in Organic Synthesis

Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular frameworks with potential biological activities.

Heterocyclic Compound Synthesis

One of the primary applications of Ethyl 2-acetyl-3-(dimethylamino)acrylate is in the synthesis of nitrogen-rich heterocyclic compounds. The compound plays a pivotal role in constructing pyrazolo[1,5-a]pyrimidines and triazole derivatives through specific reaction pathways. The dimethylamino group enables regioselective cyclization with hydrazines or amines, leading to the formation of these heterocyclic structures. Acidic catalysts, such as camphor sulfonic acid, are often employed to improve reaction yields by stabilizing transition states during these transformations.

Pharmaceutical Intermediates

Ethyl 2-acetyl-3-(dimethylamino)acrylate serves as a synthetic precursor for several drug compounds. Its derivatives have demonstrated potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutics. For example, the compound has been utilized in synthesizing pyrrolotriazine derivatives, which are known for their antiproliferative activities. The versatility of this compound in pharmaceutical synthesis stems from its ability to introduce specific functional groups and structural features that contribute to the biological activity of the final products.

Polymer Chemistry Applications

In polymer chemistry, Ethyl 2-acetyl-3-(dimethylamino)acrylate can be incorporated into functional polymers through copolymerization with other monomers. The compound can be copolymerized with monomers like ethyl acrylate or 2-(dimethylamino)ethyl methacrylate via controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) or SET-LRP (Single-Electron Transfer Living Radical Polymerization). The monomer feed ratio can be adjusted to balance hydrophobicity and charge density for applications in cell adhesion studies. Post-polymerization modifications, such as quaternization of the dimethylamino group, can enhance specific properties like antimicrobial activity in the resulting polymers.

Comparison with Related Compounds

Understanding the relationship between Ethyl 2-acetyl-3-(dimethylamino)acrylate and similar compounds provides valuable insights into its unique properties and applications in organic chemistry.

Structural Analogs

Ethyl 2-acetyl-3-(dimethylamino)acrylate can be compared with several structural analogs, including:

Ethyl 3-(dimethylamino)acrylate: This compound shares the dimethylamino-substituted alkene structure with Ethyl 2-acetyl-3-(dimethylamino)acrylate but lacks the acetyl group. While both compounds find applications in organic synthesis and polymer chemistry, they exhibit differences in their specific reaction patterns and applications due to the absence of the acetyl functionality in Ethyl 3-(dimethylamino)acrylate.

2-Acetyl-3-(dimethylamino)acrylic Acid Ethyl Ester: This compound is essentially another name for Ethyl 2-acetyl-3-(dimethylamino)acrylate, highlighting the different naming conventions used in chemical literature. Despite the difference in nomenclature, they represent the same molecular entity with identical applications in organic synthesis and pharmaceuticals.

Distinctive Features

The uniqueness of Ethyl 2-acetyl-3-(dimethylamino)acrylate among related compounds lies in its specific structural configuration and reactivity profile. The presence of both the acetyl and dimethylamino functionalities in a conjugated system creates a distinctive electronic distribution that influences its behavior in chemical reactions. This unique combination of structural features makes Ethyl 2-acetyl-3-(dimethylamino)acrylate a valuable intermediate in various chemical processes, particularly in the synthesis of heterocyclic compounds and pharmaceutical agents.

Characterization Techniques

Accurate characterization of Ethyl 2-acetyl-3-(dimethylamino)acrylate is essential for confirming its identity, assessing its purity, and understanding its structural features. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for confirming the structure of Ethyl 2-acetyl-3-(dimethylamino)acrylate and its intermediates. Both proton (¹H) and carbon (¹³C) NMR provide valuable information about the carbon skeleton, functional groups, and stereochemistry of the compound.

Mass Spectrometry (MS): Mass spectrometry is employed for molecular weight validation of Ethyl 2-acetyl-3-(dimethylamino)acrylate. This technique also provides insights into the fragmentation pattern of the molecule, which can be used to confirm its structural features.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of Ethyl 2-acetyl-3-(dimethylamino)acrylate preparations. This technique can separate the target compound from potential impurities or side products, providing a quantitative measure of its purity.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are employed to assess the stability of Ethyl 2-acetyl-3-(dimethylamino)acrylate and detect potential risks of decomposition or polymerization under different temperature conditions.

Research Directions and Future Perspectives

The ongoing research on Ethyl 2-acetyl-3-(dimethylamino)acrylate spans various domains, from synthetic methodology development to applications in advanced materials and pharmaceutical research.

Synthetic Methodology Enhancement

Current research efforts are focused on developing more efficient and environmentally friendly synthesis methods for Ethyl 2-acetyl-3-(dimethylamino)acrylate. These include exploring alternative catalysts, solvent systems, and reaction conditions to improve yields, reduce waste generation, and enhance stereoselectivity in the synthesis process. Computational modeling, particularly Density Functional Theory (DFT) calculations, is being employed to understand the electron transfer mechanisms and transition state stability during the synthesis of this compound and its derivatives.

Pharmaceutical Applications Development

The potential of Ethyl 2-acetyl-3-(dimethylamino)acrylate in pharmaceutical research continues to expand. Researchers are investigating new derivatives with enhanced pharmacological properties for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The compound's ability to serve as a building block for heterocyclic structures with potential biological activities makes it a valuable starting material in medicinal chemistry research.

Advanced Materials Research

In materials science, Ethyl 2-acetyl-3-(dimethylamino)acrylate is being explored for the development of functional polymers with specific properties. Research directions include optimizing copolymerization conditions, investigating post-polymerization modification strategies, and characterizing the resulting materials using advanced techniques such as gel permeation chromatography (GPC) for molecular weight distribution analysis and atomic force microscopy (AFM) for surface morphology characterization.

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